2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c1-25-14-4-2-3-11-9-15(27-17(11)14)18-22-23-19(28-18)21-16(24)10-26-13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXCSAUNSROCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the 4-chlorophenoxy group is significant as it may enhance the compound's lipophilicity and biological interactions.
Structural Formula
Key Functional Groups
- Benzofuran : Known for its anticancer and antimicrobial properties.
- Oxadiazole : Often associated with anti-inflammatory and anticancer activities.
- Chlorophenoxy : Enhances biological activity through increased receptor binding.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing oxadiazole and benzofuran rings have shown efficacy against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 (colon carcinoma) | 1.61 ± 1.92 | |
| Compound B | U251 (glioblastoma) | 10–30 | |
| This compound | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : Similar compounds inhibit key enzymes involved in cancer progression.
- Receptor Binding : The chlorophenoxy group may enhance binding affinity to specific receptors.
- Cell Cycle Arrest : Evidence suggests that such compounds can induce apoptosis in cancer cells.
Case Studies
-
Study on Anticancer Activity :
- A study involving analogs of the compound demonstrated significant cytotoxicity against multiple cancer cell lines, with particular emphasis on the role of the oxadiazole moiety in enhancing efficacy.
- Results indicated that structural modifications could lead to improved potency and selectivity.
-
Antimicrobial Efficacy Study :
- In vitro tests revealed that compounds similar to this compound exhibited promising antibacterial effects against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the recommended synthetic routes for constructing the 1,3,4-oxadiazole ring in this compound?
The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions. For example:
- Step 1 : Prepare the 7-methoxybenzofuran-2-carboxylic acid hydrazide precursor.
- Step 2 : React with 2-(4-chlorophenoxy)acetic acid chloride in the presence of a coupling agent (e.g., EDCI or POCl₃).
- Step 3 : Cyclize the intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) at 80–100°C . Key reagents: POCl₃, tetrahydrofuran (THF), and triethylamine. Confirm purity via thin-layer chromatography (TLC) at each step.
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 427.08 for C₂₀H₁₅ClN₂O₅) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 or α-glucosidase inhibition) with positive controls (e.g., Celecoxib).
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay, comparing IC₅₀ values to reference drugs .
Advanced Research Questions
Q. How can molecular docking studies optimize target binding predictions?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
Prepare the protein target (e.g., COX-2 PDB: 5KIR) by removing water and adding polar hydrogens.
Validate the docking protocol using co-crystallized ligands (RMSD < 2.0 Å).
Analyze interaction patterns (e.g., hydrogen bonds with Ser530 or hydrophobic contacts with Phe518) .
- Limitations : Account for ligand flexibility and solvation effects.
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
- Assay Standardization :
- Use identical cell lines/passage numbers.
- Control DMSO concentration (<0.1%) to avoid solvent toxicity .
- Compound Integrity : Verify purity (>95%) via HPLC and stability under assay conditions (e.g., pH 7.4, 37°C) .
- Statistical Validation : Perform triplicate experiments with error bars and ANOVA analysis.
Q. What in silico tools predict ADMET properties for this compound?
- SwissADME : Predict logP (~3.2), gastrointestinal absorption (high), and blood-brain barrier permeability (low) .
- ADMETLab 2.0 : Assess hepatotoxicity risk (e.g., CYP450 inhibition) and plasma protein binding (>90%) .
- Limitations : Cross-validate predictions with experimental data (e.g., microsomal stability assays).
Data Contradiction Analysis
Q. Why do solubility values vary across literature sources?
- Methodological Differences :
- Shake-flask vs. HPLC methods : Discrepancies arise from equilibrium time and detection limits.
- Solvent Systems : Use standardized buffers (e.g., PBS pH 7.4) instead of DMSO .
- Structural Factors : Polymorphism or hydrate formation can alter solubility. Characterize solid-state forms via X-ray diffraction .
Methodological Recommendations
Key Challenges and Solutions
- Low Solubility : Use nanoformulation (e.g., liposomes) or pro-drug strategies.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
